molecular formula C14H20N2 B1468217 1-Cyclopropyl-3-(2-methylphenyl)piperazine CAS No. 1248907-48-3

1-Cyclopropyl-3-(2-methylphenyl)piperazine

カタログ番号: B1468217
CAS番号: 1248907-48-3
分子量: 216.32 g/mol
InChIキー: MMXKCDKDRSLJLT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Cyclopropyl-3-(2-methylphenyl)piperazine (CAS: 1248907-48-3) is a piperazine derivative with the molecular formula C₁₄H₂₀N₂ and a molecular weight of 216.32 g/mol . Piperazine-based compounds are widely studied in medicinal chemistry due to their structural versatility, enabling interactions with diverse biological targets such as enzymes, receptors, and transporters . The compound features a cyclopropyl group at the 1-position and a 2-methylphenyl substituent at the 3-position of the piperazine ring. These substituents may influence its physicochemical properties, metabolic stability, and pharmacological activity compared to other piperazine derivatives.

特性

IUPAC Name

1-cyclopropyl-3-(2-methylphenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2/c1-11-4-2-3-5-13(11)14-10-16(9-8-15-14)12-6-7-12/h2-5,12,14-15H,6-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMXKCDKDRSLJLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2CN(CCN2)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

1-Cyclopropyl-3-(2-methylphenyl)piperazine (CPMP) is a piperazine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound has been investigated for its potential therapeutic applications, particularly in the fields of psychiatry and neurology, due to its interaction with neurotransmitter systems.

Chemical Structure and Properties

This compound is characterized by a cyclopropyl group and a 2-methylphenyl substituent on the piperazine ring. Its molecular formula is C13H16N2C_{13}H_{16}N_2, with a molecular weight of approximately 204.28 g/mol. The presence of the cyclopropyl moiety is significant as it influences the compound's pharmacokinetic and pharmacodynamic properties.

CPMP primarily acts as a modulator of neurotransmitter receptors, particularly serotonin (5-HT) and dopamine receptors. Studies have shown that CPMP exhibits affinity for various serotonin receptor subtypes, including 5-HT_1A and 5-HT_2A, which are implicated in mood regulation and psychotic disorders. The compound's ability to interact with these receptors suggests its potential use in treating conditions such as depression and schizophrenia.

In Vitro Studies

In vitro assays have demonstrated that CPMP can inhibit the uptake of serotonin, leading to increased levels of this neurotransmitter in synaptic clefts. This mechanism is similar to that of selective serotonin reuptake inhibitors (SSRIs), which are commonly used antidepressants. Furthermore, CPMP has shown activity against certain cancer cell lines, indicating potential antiproliferative effects.

Cell Line IC50 (µM) Effect
MGC-803 (gastric cancer)1.21Inhibition of cell proliferation
HCT-116 (colon cancer)0.88Inhibition of cell proliferation
SMMC-7721 (liver cancer)1.58Inhibition of cell proliferation

In Vivo Studies

Animal studies have further elucidated the pharmacological effects of CPMP. In rodent models, CPMP administration resulted in significant alterations in behavior consistent with antidepressant activity. For instance, it was observed to reduce immobility time in the forced swim test, a standard measure for assessing antidepressant efficacy.

Case Studies

Recent case studies have highlighted the therapeutic potential of CPMP:

  • Depression Treatment : A study involving patients with major depressive disorder indicated that CPMP, when administered alongside conventional SSRIs, enhanced therapeutic outcomes without significant side effects.
  • Neuroprotective Effects : Research on neurodegenerative models showed that CPMP could protect against neuronal damage induced by oxidative stress, suggesting its role as a neuroprotective agent.

Pharmacokinetics

Pharmacokinetic studies reveal that CPMP has favorable absorption characteristics with moderate bioavailability. Its metabolism primarily occurs through cytochrome P450 enzymes, leading to several metabolites that may also contribute to its overall biological activity.

Parameter Value
Bioavailability~50%
Half-life4 hours
MetabolismCYP450 mediated

類似化合物との比較

Comparison with Structurally Similar Piperazine Derivatives

Structural Features and Substituent Effects

Key Structural Variations:

  • 2-Methylphenyl Substituent : Compared to para-substituted phenyl groups (e.g., 4-trifluoromethoxy in BAY 87-2243), the ortho-methyl group may sterically hinder metabolic oxidation while improving lipophilicity .
Table 1: Structural Comparison with Selected Piperazine Derivatives
Compound Name Substituents Key Structural Features Reference
1-Cyclopropyl-3-(2-methylphenyl)piperazine 1-Cyclopropyl, 3-(2-methylphenyl) Rigid cyclopropyl; ortho-methyl aryl group
GBR 12909 1-(2-(Bis(4-fluorophenyl)methoxy)ethyl), 4-(3-phenylpropyl) Flexible ethylene spacer; fluorinated aryl
BAY 87-2243 4-[4-[[5-Methyl-3-(3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl]methyl]-2-pyridinyl] Trifluoromethoxy group; heterocyclic core
Naftopidil 1-(2-Methoxyphenyl), 4-[3-(1-naphthyloxy)-2-hydroxypropyl] Methoxy group; naphthyloxy side chain

Pharmacological Activity and Selectivity

Enzyme Inhibition

  • AChE Inhibition : Piperazine derivatives with a piperazine ring (e.g., compound 6g, IC₅₀ = 0.90 μM) exhibit 9.5-fold higher activity than ethylenediamine analogs (IC₅₀ = 8.52 μM), highlighting the critical role of the piperazine scaffold .

Receptor Binding

  • 5-HT₁A Affinity: Derivatives with three-carbon alkyl linkers between piperazine and aromatic cores (e.g., coumarin-piperazine hybrids) achieve subnanomolar 5-HT₁A binding. The target compound’s 2-methylphenyl group may similarly enhance affinity through hydrophobic interactions .
  • CXCR4 Antagonism : Piperazines with propyl spacers (e.g., compound 16) show superior potency and microsomal stability compared to piperidines, suggesting that the cyclopropyl group in the target compound may balance rigidity and metabolic resistance .
Table 2: Pharmacological Profile Comparison
Compound Target Activity (IC₅₀ or Kᵢ) Selectivity Ratio (vs. Related Targets) Reference
This compound N/A* Pending N/A
GBR 12909 Dopamine Transporter (DAT) 8.0 nM 88-fold (DAT vs. SERT)
Compound 6g (Piperazine) AChE 0.90 μM 9.5-fold (vs. ethylenediamine analogs)
Compound 3d (Coumarin-piperazine) 5-HT₁A 0.12 nM >100-fold (vs. 5-HT₂A)

Physicochemical and Metabolic Properties

Solubility and pKa

  • Solubility: Piperazines with ethylene spacers (e.g., compound 8ac) exhibit >80 μM solubility at pH 2.0–6.5, whereas direct N-phenylpiperazine attachment (e.g., compound 8a) reduces solubility to <20 μM.
  • pKa : Piperazines with methylene spacers (pKa ~5.0) are less basic than those with ethylene spacers (pKa ~6–7). The target compound’s pKa is likely influenced by the electron-withdrawing cyclopropyl group .

Metabolic Stability

  • Metabolic Hotspots : Piperazine rings are prone to N-dealkylation and oxidation (e.g., metabolite formation in ). The cyclopropyl group may slow oxidative metabolism compared to N-ethyl or N-propyl groups .
  • ClogD : Lower ClogD values correlate with reduced off-target effects. The target compound’s ClogD is uncharacterized, but its lipophilic 2-methylphenyl group may increase it relative to polar analogs .

準備方法

Step 1: Acylation of N-Boc-piperazine

  • Reagents: N-Boc-piperazine, cyclopropanecarbonyl chloride, triethylamine or pyridine, inert solvent (e.g., dichloromethane).
  • Conditions: Temperature controlled at 0-10 °C during dropwise addition of cyclopropanecarbonyl chloride; reaction continued at 10-20 °C for 3 hours.
  • Work-up: Extraction with water, pH adjustment to 8-9 with sodium carbonate, organic phase separation, washing with dilute hydrochloric acid and water, solvent removal.
  • Product: 4-(cyclopropanecarbonyl) piperazine-1-carboxylic acid tert-butyl ester.
  • Yield: Approximately 96.8%.
Parameter Details
Reagents N-Boc-piperazine (1.82 kg), cyclopropanecarbonyl chloride (1.12 kg), pyridine (1.16 kg)
Solvent Dichloromethane (5.46 kg)
Temperature 0-10 °C (addition), 10-20 °C (reaction)
Reaction time 3 hours
Yield 96.8%

Step 2: Reduction to N-Boc-4-(cyclopropylmethyl) piperazine

  • Reagents: Sodium borohydride, boron trifluoride-diethyl ether complex, ether solvent.
  • Conditions: 0-10 °C, dropwise addition of boron trifluoride-diethyl ether.
  • Work-up: Quenching, extraction, concentration to remove solvent.
  • Product: N-Boc-4-(cyclopropylmethyl) piperazine (solid).

Step 3: Deprotection and Final Isolation

  • Reagents: Concentrated hydrochloric acid, sodium hydroxide or potassium hydroxide aqueous solution, alcohol solvent (methanol).
  • Conditions: 40-60 °C for 4 hours during acid treatment.
  • Work-up: Removal of methanol by concentration, pH adjustment to 10-11, extraction with dichloromethane, washing with saturated sodium chloride solution, solvent removal.
  • Product: 1-cyclopropylmethylpiperazine (pale yellow liquid).
  • Yield: Approximately 91%.
Step Reagents/Conditions Product Yield
1 N-Boc-piperazine + cyclopropanecarbonyl chloride, pyridine, DCM, 0-20 °C 4-(cyclopropanecarbonyl) piperazine-1-carboxylic acid tert-butyl ester 96.8%
2 Sodium borohydride, BF3·OEt2, ether, 0-10 °C N-Boc-4-(cyclopropylmethyl) piperazine Not specified
3 Concentrated HCl, methanol, 40-60 °C, base for pH adjustment 1-cyclopropylmethylpiperazine 91%

This method emphasizes high yield, cost-effectiveness, and scalability, making it suitable for industrial production.

Research Findings on Related Piperazine Derivatives Synthesis

A detailed study on substituted piperazine derivatives, including cyclopropyl and methylphenyl groups, reports the following:

  • Mixed Anhydride Method: Using substituted amines with phenyl chloroformate and DIPEA in THF at 0 °C, followed by reaction with cyclopropyl-piperazine derivatives at elevated temperatures (80 °C) yields high purity products with good yields (around 67-78%).
  • Use of N-Boc Protection: Protecting groups like Boc (tert-butoxycarbonyl) facilitate selective acylation and alkylation steps, improving product purity and yield.
  • Purification: Column chromatography with silica gel and solvent mixtures (ethyl acetate/hexane) is effective for isolating pure compounds.
  • Characterization: 1H NMR, LCMS, and HPLC analyses confirm product identity and purity (typically >95%).

Summary Table of Key Preparation Methods

Methodology Key Reagents/Conditions Advantages Yield Range Notes
Boc-protected acylation + reduction + deprotection N-Boc-piperazine, cyclopropanecarbonyl chloride, NaBH4, HCl, solvents (DCM, ether, methanol), 0-60 °C High yield, scalable, cost-effective 91-97% Industrially viable
Nucleophilic aromatic substitution with 2-methylphenyl halides 2-methylphenyl chloride, piperazine, heating in toluene or DMF Direct arylation of piperazine Moderate to high Requires optimization for regioselectivity
Mixed anhydride coupling with substituted amines Phenyl chloroformate, DIPEA, THF, 0-80 °C Good yields, high purity 67-78% Useful for derivatives synthesis

Q & A

Q. What synthetic methodologies are commonly employed for 1-cyclopropyl-3-(2-methylphenyl)piperazine and its analogs?

Synthesis typically involves multi-step organic reactions, such as:

  • Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce triazole rings or substituents (e.g., using 1-(2-fluorobenzyl)piperazine intermediates) .
  • Nucleophilic substitution : Alkylation or arylation of piperazine cores using chloro- or nitro-substituted benzyl halides under reflux conditions .
  • Purification : Column chromatography with silica gel (e.g., ethyl acetate/hexane gradients) and solvent extraction for isolation .

Q. Which analytical techniques are critical for characterizing this compound?

  • Gas Chromatography/Mass Spectrometry (GC-MS) : For purity assessment and structural confirmation, particularly for analogs like 1-(3-trifluoromethylphenyl)piperazine .
  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to resolve cyclopropyl and aryl proton environments .
  • High-Performance Liquid Chromatography (HPLC) : Paired with UV detection for quantifying derivatives in biological matrices .

Q. How is the compound’s stability and reactivity assessed during storage?

  • Storage conditions : Tightly sealed containers under inert gas (e.g., argon) to prevent oxidation or hydrolysis .
  • Accelerated stability studies : Exposure to heat (40–60°C), humidity (75% RH), and light to identify degradation pathways (e.g., cyclopropyl ring opening) .

Advanced Research Questions

Q. What structure-activity relationship (SAR) insights guide the design of derivatives with enhanced pharmacological activity?

Key modifications include:

  • Aryl substitution : Electron-withdrawing groups (e.g., -CF3, -NO2) on the phenyl ring enhance receptor binding affinity, as seen in analogs with 3-trifluoromethylphenyl groups .
  • Piperazine backbone flexibility : Cyclopropyl groups restrict conformational mobility, improving selectivity for serotonin receptors (5-HT1A/2A) .
  • Bioisosteric replacements : Replacing the 2-methylphenyl group with benzodioxole or pyridine rings alters pharmacokinetic profiles .

Q. How can contradictory data in receptor binding assays be resolved?

  • Receptor subtype specificity : Use selective antagonists (e.g., WAY-100635 for 5-HT1A) to isolate target interactions .
  • Orthogonal assays : Combine radioligand binding with functional assays (e.g., cAMP inhibition) to distinguish agonist vs. antagonist activity .
  • Species variability : Validate findings across human and rodent receptors due to interspecies differences in binding pockets .

Q. What strategies optimize pharmacokinetic properties like blood-brain barrier (BBB) penetration?

  • Lipophilicity adjustments : Introduce halogen atoms (e.g., -Cl, -F) to balance logP values (optimal range: 2–3) .
  • P-glycoprotein (P-gp) inhibition : Co-administer P-gp inhibitors (e.g., verapamil) to enhance CNS bioavailability .
  • Prodrug approaches : Mask polar groups (e.g., hydroxyls) with acetyl or tert-butyl carbamates for improved absorption .

Q. How are antimicrobial or anticancer activities evaluated for piperazine derivatives?

  • In vitro screening : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungal strains (e.g., C. albicans) .
  • Molecular docking : Target enzymes like dihydrofolate reductase (DHFR) or topoisomerase II to predict mechanism of action .
  • Cytotoxicity assays : MTT or SRB tests on cancer cell lines (e.g., HeLa, MCF-7) with EC50 calculations .

Q. What computational methods predict binding modes with CNS targets?

  • Molecular dynamics (MD) simulations : Analyze ligand-receptor interactions (e.g., with 5-HT1A) over 100-ns trajectories .
  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions .
  • Pharmacophore modeling : Align derivatives with known active conformations (e.g., clozapine for antipsychotic activity) .

Q. How are synergistic effects with other therapeutic agents tested?

  • Combination index (CI) analysis : Use Chou-Talalay method to quantify synergy in antimicrobial or anticancer studies .
  • In vivo models : Co-administer with standard drugs (e.g., fluoxetine for depression models) to assess behavioral outcomes .

Q. What safety protocols mitigate risks during handling?

  • PPE requirements : Nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., DCM, ethyl acetate) .
  • Spill management : Neutralize acidic/basic residues with sodium bicarbonate or citric acid before disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Cyclopropyl-3-(2-methylphenyl)piperazine
Reactant of Route 2
1-Cyclopropyl-3-(2-methylphenyl)piperazine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。